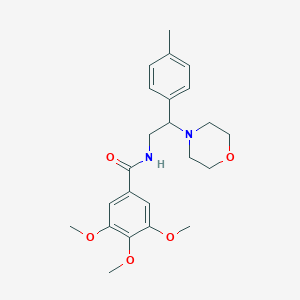
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and a chloro-substituted pyridinyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:
Preparation of 4-Chloro-phenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 4-Chloro-phenoxyacetic Acid: 4-Chloro-phenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-chloro-phenoxyacetic acid.
Synthesis of 5-Chloro-2-aminopyridine: This can be synthesized by the chlorination of 2-aminopyridine using thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-chloro-phenoxyacetic acid with 5-chloro-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridinyl rings, leading to the formation of quinones and N-oxides, respectively.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Substitution: The chloro groups on the phenoxy and pyridinyl rings can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones and N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy and pyridinyl derivatives.
科学的研究の応用
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Agricultural Chemistry: The compound is studied for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Biological Research: It is used as a tool compound to study the effects of chloro-substituted aromatic compounds on biological systems.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted aromatic rings can engage in π-π interactions with aromatic residues in the active sites of enzymes or receptors, leading to inhibition or activation of their function. The acetamide moiety can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide: Characterized by chloro-substituted phenoxy and pyridinyl groups.
2-(4-Bromo-phenoxy)-N-(5-bromo-pyridin-2-yl)-acetamide: Similar structure but with bromo substituents.
2-(4-Methyl-phenoxy)-N-(5-methyl-pyridin-2-yl)-acetamide: Similar structure but with methyl substituents.
Uniqueness
This compound is unique due to the presence of chloro substituents, which can significantly influence its chemical reactivity and biological activity. The chloro groups can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with hydrophobic pockets in proteins.
特性
CAS番号 |
355120-88-6 |
|---|---|
分子式 |
C13H10Cl2N2O2 |
分子量 |
297.13g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-1-4-11(5-2-9)19-8-13(18)17-12-6-3-10(15)7-16-12/h1-7H,8H2,(H,16,17,18) |
InChIキー |
PHXANJVXJQQMHT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B361914.png)
![6-(benzylamino)-5-(4-(tert-butyl)phenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B361915.png)
![N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B361917.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-thienyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361922.png)
![1-(2-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361924.png)
![2-(1,3-Benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361925.png)

![9-(5-Methyl-3-isoxazolyl)-8-(3-propoxyphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B361927.png)

![1-(2-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361938.png)




